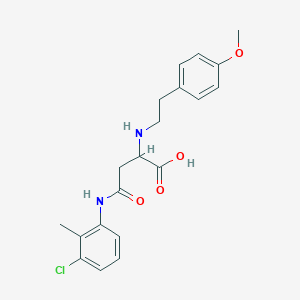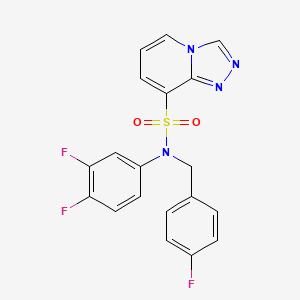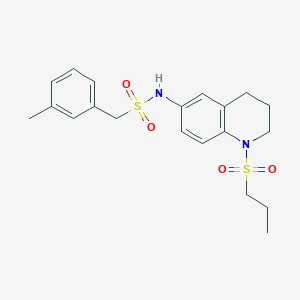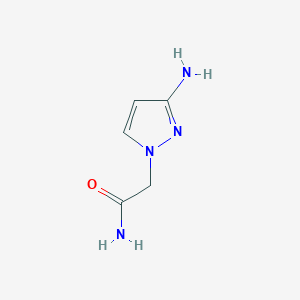
8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline, also known as BDPT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. BDPT is a tetrahydroquinoline derivative that possesses a unique molecular structure, making it a promising candidate for drug discovery, materials science, and other research areas. In
Applications De Recherche Scientifique
8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been studied for its potential applications in various scientific research fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been studied for its potential applications in organic electronics, such as OLEDs and solar cells. In analytical chemistry, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been used as a fluorescent probe for the detection of metal ions and other analytes.
Mécanisme D'action
The mechanism of action of 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors. In cancer research, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease research, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognition.
Biochemical and Physiological Effects
8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been shown to have various biochemical and physiological effects, depending on its application. In cancer research, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease research, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been shown to improve cognitive function and memory in animal models. In materials science, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has been shown to have good charge transport properties, making it a promising candidate for use in organic electronics.
Avantages Et Limitations Des Expériences En Laboratoire
8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline has several advantages for lab experiments, including its easy synthesis and availability, its unique molecular structure, and its potential applications in various research fields. However, 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline also has some limitations, including its low solubility in water, its potential toxicity, and its limited bioavailability.
Orientations Futures
There are many future directions for 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline research, including the development of new synthetic methods, the investigation of its potential applications in other research fields, and the optimization of its properties for specific applications. Some potential future directions for 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline research include the development of new 8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline derivatives with improved solubility and bioavailability, the investigation of its potential applications in organic electronics and other materials science fields, and the optimization of its properties for use as a fluorescent probe in analytical chemistry.
Méthodes De Synthèse
8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline can be synthesized through various methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Hantzsch synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine, followed by cyclization to form the tetrahydroquinoline ring. The Friedlander synthesis involves the reaction of an arylamine with a ketone or aldehyde, followed by cyclization to form the tetrahydroquinoline ring. The Hantzsch synthesis involves the reaction of an aldehyde or ketone with a β-dicarbonyl compound and an amine, followed by cyclization to form the tetrahydroquinoline ring.
Propriétés
IUPAC Name |
8-benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N/c1-4-11-21(12-5-1)19-24-17-10-18-25-26(22-13-6-2-7-14-22)20-27(29-28(24)25)23-15-8-3-9-16-23/h1-9,11-16,20,24H,10,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTZLOGLISDCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2960778.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2960779.png)
![4-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2960783.png)
![2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2960784.png)



![(2,4-dimethylphenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2960790.png)



![6-chloro-N-(2,2-dimethoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2960797.png)
![1-[(4-Ethylanilino)methyl]pyrrolidine-2,5-dione](/img/structure/B2960798.png)
![N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2960799.png)